(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
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Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN4O4 and its molecular weight is 412.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds often focuses on their synthesis and potential as intermediates for developing pharmaceuticals or other biologically active molecules. For example, the work by Abdelhamid et al. (2012) on the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety demonstrates complex synthetic routes that could be relevant for synthesizing and studying your compound of interest (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Applications
Although direct information on the biological applications of the specific compound is not available, research on structurally similar compounds often explores their potential antimicrobial, anticancer, or enzyme inhibitory activities. For example, Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, highlighting the potential of complex heterocyclic compounds in developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Material Science Applications
Compounds with similar structures may also find applications in material science, such as in the development of novel organic semiconductors or as components in complex molecular architectures for nanotechnology applications. The research by Reddy et al. (2012) on InCl3-promoted novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives illustrates the potential utility of such compounds in synthesizing novel materials (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Properties
IUPAC Name |
[4-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4/c1-2-29-18-14-26(16-7-5-15(22)6-8-16)23-19(18)21(28)25-11-9-24(10-12-25)20(27)17-4-3-13-30-17/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURRINXHFLVQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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